1,3-bis(4-amidinophenoxy)-2-(4-amidinophenoxymethyl)ethylpropane 1,3-bis(4-amidinophenoxy)-2-(4-amidinophenoxymethyl)ethylpropane
Brand Name: Vulcanchem
CAS No.: 115044-37-6
VCID: VC0044126
InChI: InChI=1S/C27H32N6O3/c1-2-24(36-23-13-7-19(8-14-23)27(32)33)20(15-34-21-9-3-17(4-10-21)25(28)29)16-35-22-11-5-18(6-12-22)26(30)31/h3-14,20,24H,2,15-16H2,1H3,(H3,28,29)(H3,30,31)(H3,32,33)
SMILES: CCC(C(COC1=CC=C(C=C1)C(=N)N)COC2=CC=C(C=C2)C(=N)N)OC3=CC=C(C=C3)C(=N)N
Molecular Formula: C27H32N6O3
Molecular Weight: 488.6 g/mol

1,3-bis(4-amidinophenoxy)-2-(4-amidinophenoxymethyl)ethylpropane

CAS No.: 115044-37-6

Main Products

VCID: VC0044126

Molecular Formula: C27H32N6O3

Molecular Weight: 488.6 g/mol

1,3-bis(4-amidinophenoxy)-2-(4-amidinophenoxymethyl)ethylpropane - 115044-37-6

CAS No. 115044-37-6
Product Name 1,3-bis(4-amidinophenoxy)-2-(4-amidinophenoxymethyl)ethylpropane
Molecular Formula C27H32N6O3
Molecular Weight 488.6 g/mol
IUPAC Name 4-[3-(4-carbamimidoylphenoxy)-2-[(4-carbamimidoylphenoxy)methyl]pentoxy]benzenecarboximidamide
Standard InChI InChI=1S/C27H32N6O3/c1-2-24(36-23-13-7-19(8-14-23)27(32)33)20(15-34-21-9-3-17(4-10-21)25(28)29)16-35-22-11-5-18(6-12-22)26(30)31/h3-14,20,24H,2,15-16H2,1H3,(H3,28,29)(H3,30,31)(H3,32,33)
Standard InChIKey BUWWHPDJWUGBAN-UHFFFAOYSA-N
SMILES CCC(C(COC1=CC=C(C=C1)C(=N)N)COC2=CC=C(C=C2)C(=N)N)OC3=CC=C(C=C3)C(=N)N
Canonical SMILES CCC(C(COC1=CC=C(C=C1)C(=N)N)COC2=CC=C(C=C2)C(=N)N)OC3=CC=C(C=C3)C(=N)N
Synonyms 1,3-bis(4-amidinophenoxy)-2-(4-amidinophenoxymethyl)ethylpropane
1-(p-amidinophenoxy)-2,2-bis(p-amidinophenoxymethyl)-butane
TAPB
TAPB-Br
TAPB-H
PubChem Compound 130770
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator